N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide
Description
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Properties
IUPAC Name |
N-(cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-8-9-20-17(22)12-21-18(16-5-2-10-23-16)15-7-6-13-3-1-4-14(13)11-15/h2,5-7,10-11,18,21H,1,3-4,9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHFRRAHCUJBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C3=CC=CS3)NCC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The compound can be represented by the following structural formula:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.36 g/mol |
| Boiling Point | Not specified |
| Solubility | Varies with solvent |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related thiophene derivative demonstrated potent inhibition of cancer cell proliferation in vitro, suggesting that the thiophene moiety may enhance biological activity through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has shown that derivatives of acetamides, particularly those incorporating thiophene and indene structures, possess notable antimicrobial properties. A study evaluated several synthesized compounds for their antimicrobial efficacy against various bacterial strains, revealing that certain derivatives exhibited strong inhibitory effects . This suggests that this compound may also have potential as an antimicrobial agent.
The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular targets, potentially including enzymes involved in metabolic pathways or receptors associated with cellular signaling. The presence of the cyanomethyl group may enhance binding affinity to these targets due to its electronic properties.
Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, compounds structurally related to this compound were tested for their ability to inhibit tumor growth. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Study 2: Antimicrobial Screening
A series of derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The findings highlighted that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
